Ranolazine-β-D-lactoside is a derivative of ranolazine, a compound primarily used in the treatment of chronic angina pectoris. Ranolazine itself is a racemic mixture, known for its unique mechanism of action that targets cardiac ion channels, specifically inhibiting the late sodium current in cardiac cells. This inhibition helps to reduce intracellular sodium and calcium overload, thereby alleviating ischemic conditions in the heart. The addition of β-D-lactoside may enhance the pharmacological properties of ranolazine, potentially improving its solubility or bioavailability.
Ranolazine-β-D-lactoside is classified as a small organic molecule within the realm of cardiovascular pharmaceuticals. It is derived from ranolazine, which has been extensively studied and is marketed under the trade name Ranexa. The compound falls under the category of anti-anginal agents and metabolic modulators, functioning primarily through modulation of ion channel activity.
The synthesis of ranolazine-β-D-lactoside can be approached through various chemical methods that involve the modification of the ranolazine structure to incorporate the β-D-lactoside moiety.
Ranolazine-β-D-lactoside retains the core structure of ranolazine while incorporating a β-D-lactoside group.
The chemical reactivity of ranolazine-β-D-lactoside can be characterized by its interactions with various biological targets.
The mechanism by which ranolazine-β-D-lactoside exerts its effects involves:
Ranolazine-β-D-lactoside has potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: